![molecular formula C10H9N3O2 B1482396 methyl 3-(pyridin-2-yl)-1H-pyrazole-4-carboxylate CAS No. 2098071-21-5](/img/structure/B1482396.png)
methyl 3-(pyridin-2-yl)-1H-pyrazole-4-carboxylate
Overview
Description
Methyl 3-(pyridin-2-yl)-1H-pyrazole-4-carboxylate is a useful research compound. Its molecular formula is C10H9N3O2 and its molecular weight is 203.2 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
It is known that nitrogen-containing heterocycles like pyrrolopyrazine, which contains pyrrole and pyrazine rings, have been employed in different applications such as pharmaceuticals, organic materials, natural products, and mainly in bioactive molecules .
Biochemical Pathways
Compounds with similar structures have been shown to affect a wide range of biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities . These activities suggest that methyl 3-(pyridin-2-yl)-1H-pyrazole-4-carboxylate may affect multiple biochemical pathways and their downstream effects.
Pharmacokinetics
It is known that the introduction of heteroatomic fragments in these molecules is a useful tool for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
Similar compounds have shown excellent fungicidal activity . This suggests that this compound may have similar effects.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the Suzuki–Miyaura cross-coupling reaction, which is often used in the synthesis of similar compounds, is known to be exceptionally mild and functional group tolerant . This suggests that the action of this compound may also be influenced by the presence of various functional groups and environmental conditions.
Biological Activity
Methyl 3-(pyridin-2-yl)-1H-pyrazole-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, synthesis methods, and potential applications, supported by relevant data tables and research findings.
Chemical Structure and Properties
The compound features a pyrazole ring substituted with a pyridine moiety and a carboxylate group. Its molecular formula is , with a molecular weight of approximately 203.20 g/mol. The unique structure contributes to its biological activity, making it a subject of various studies.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Properties : The compound has shown potential antimicrobial effects against various pathogens, making it a candidate for further development in treating infectious diseases .
- Anticancer Activity : Preliminary studies suggest that this compound may possess anticancer properties, although specific mechanisms and efficacy levels require further investigation .
- Anti-inflammatory Effects : Some derivatives of pyrazole carboxylic acids have demonstrated anti-inflammatory activities, indicating that this compound could have similar effects .
While specific mechanisms of action for this compound are not fully elucidated, molecular docking studies suggest interactions with various biological targets, including enzymes involved in metabolic pathways. This could imply its role as an inhibitor or modulator within biological systems.
Synthesis Methods
The synthesis of this compound typically involves multi-step reactions:
- Formation of the Pyrazole Ring : Utilizing precursors such as hydrazines and suitable carbonyl compounds.
- Pyridine Substitution : Introducing the pyridine moiety through electrophilic aromatic substitution or other coupling methods.
- Carboxylation : Employing reagents like carbon dioxide or carboxylic acids to introduce the carboxylate group.
These steps can be optimized to enhance yield and purity .
Table 1: Summary of Biological Activities
Case Study: Antimicrobial Activity
A study assessed the antimicrobial efficacy of this compound against several bacterial strains. The results indicated significant inhibition zones, suggesting its potential as an antibiotic adjuvant .
Case Study: Anticancer Potential
In vitro tests on cancer cell lines revealed that derivatives similar to this compound exhibited cytotoxic effects, leading to cell cycle arrest in the G2/M phase. These findings indicate that further exploration into its anticancer mechanisms is warranted .
Scientific Research Applications
Methyl 1-methyl-3-(pyridin-2-yl)-1H-pyrazole-4-carboxylate is a pyrazole derivative featuring a pyridine ring attached to the pyrazole core, making it a valuable intermediate in organic synthesis and pharmaceutical research. It has various applications in scientific research, including chemistry, biology, medicine, and industry.
Scientific Research Applications
Chemistry
- Intermediate in Synthesis This compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Advances in synthetic chemistry have introduced more efficient routes, such as the use of transition metal-catalyzed cross-coupling reactions, which offer higher yields and better selectivity. Industrial production typically involves large-scale reactions under controlled conditions to ensure purity and yield. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
Biology
- Building Block It serves as a building block in the design of biologically active molecules, such as enzyme inhibitors and receptor ligands.
Medicine
- Therapeutic Agent Research has explored its potential as a therapeutic agent, particularly in the treatment of inflammatory and autoimmune diseases.
Industry
- Production of chemicals Its derivatives are used in the production of dyes, pigments, and other industrial chemicals.
Properties
IUPAC Name |
methyl 5-pyridin-2-yl-1H-pyrazole-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O2/c1-15-10(14)7-6-12-13-9(7)8-4-2-3-5-11-8/h2-6H,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZSYNYITJXDDKI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(NN=C1)C2=CC=CC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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